![molecular formula C23H37NO2 B14157482 Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine CAS No. 859140-40-2](/img/structure/B14157482.png)
Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine is a complex organic compound with a unique structure that includes a pyran ring, methoxyphenyl group, and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the pyran ring. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyran ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-N-[(4-hydroxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine
- Tetrahydro-N-[(4-chlorophenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine
Uniqueness
Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.
Propiedades
Número CAS |
859140-40-2 |
|---|---|
Fórmula molecular |
C23H37NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-[2-[4-(3-methylbutyl)-2-propan-2-yloxan-4-yl]ethyl]methanimine |
InChI |
InChI=1S/C23H37NO2/c1-18(2)10-11-23(13-15-26-22(16-23)19(3)4)12-14-24-17-20-6-8-21(25-5)9-7-20/h6-9,17-19,22H,10-16H2,1-5H3 |
Clave InChI |
OUCBQFUPVWLMFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCOC(C1)C(C)C)CCN=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


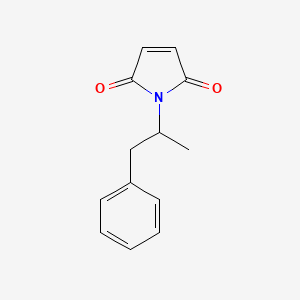
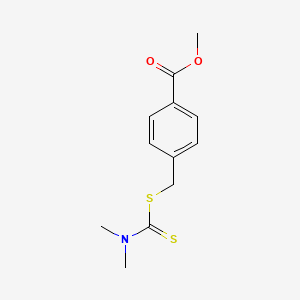
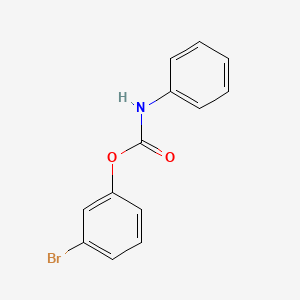
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
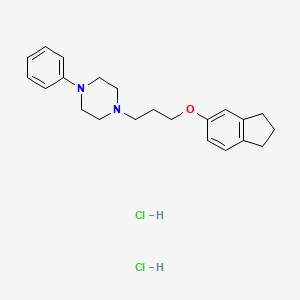
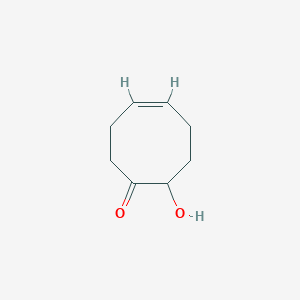
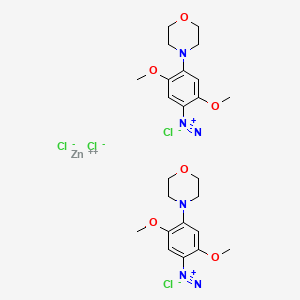
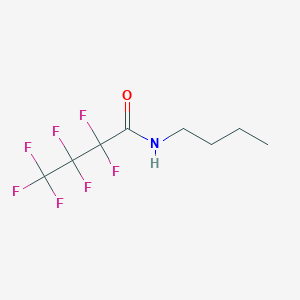
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)


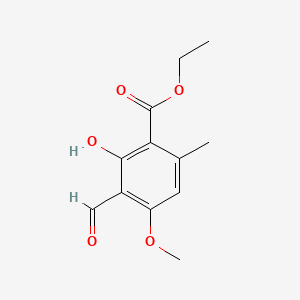
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
